

chemical properties of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

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Compound of Interest

Compound Name: 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

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An In-depth Technical Guide to the Chemical Properties of **5-Heptyl-1,3,4-oxadiazole-2(3H)-thione**

Introduction: Unveiling a Versatile Heterocyclic Scaffold

The compound **5-Heptyl-1,3,4-oxadiazole-2(3H)-thione** belongs to the 1,3,4-oxadiazole class, a group of five-membered heterocyclic compounds that are a cornerstone in modern medicinal chemistry.^{[1][2][3][4]} The oxadiazole nucleus is considered a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.^[5] Derivatives of 1,3,4-oxadiazole are renowned for their extensive and diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.^{[1][4][6][7]} This guide provides a comprehensive examination of the core chemical properties of the 5-heptyl substituted variant, offering foundational knowledge for its application in synthesis, drug design, and materials science.

Core Chemical Identity and Physicochemical Properties

5-Heptyl-1,3,4-oxadiazole-2(3H)-thione is a distinct organic molecule featuring a 1,3,4-oxadiazole core functionalized with a seven-carbon alkyl chain and a thione group.^[8] This structure imparts specific physicochemical characteristics that are critical for its handling,

reactivity, and biological interactions. The key identifiers and predicted properties are summarized below.

Property	Value	Source(s)
CAS Number	66473-10-7	[9][10][11][12][13]
Molecular Formula	C ₉ H ₁₆ N ₂ OS	[9][10][12]
Molecular Weight	200.30 g/mol	[9][10][13]
IUPAC Name	5-heptyl-3H-1,3,4-oxadiazole-2-thione	[13]
Synonyms	2-Mercapto-5-heptyloxadiazole, 5-Heptyl-1,3,4-oxadiazoline-2-thione	[8][9][12]
Physical State	Solid (Predicted)	[8]
Boiling Point	247.4 °C at 760 mmHg (Predicted)	[8][9]
Density	1.16 g/cm ³ (Predicted)	[8][9]
pKa	4.86 ± 0.70 (Predicted)	[8]
XLogP3	2.87120	[9]
InChIKey	XDBMHZSJUYNNQP-UHFFFAOYSA-N	[9][10]

Structural Analysis: The Thione-Thiol Tautomerism

A critical chemical feature of **5-Heptyl-1,3,4-oxadiazole-2(3H)-thione** is its existence in a tautomeric equilibrium between the thione and thiol forms.[14][15] The thione form contains a carbon-sulfur double bond (C=S) within the heterocyclic ring system, while the thiol form features a sulfur-hydrogen bond (S-H), imparting aromaticity to the ring. Spectroscopic evidence from related compounds strongly indicates that in both solid and solution states, the thione tautomer is overwhelmingly predominant.[15][16] This preference is a key determinant of the molecule's reactivity, particularly its behavior in alkylation and condensation reactions.

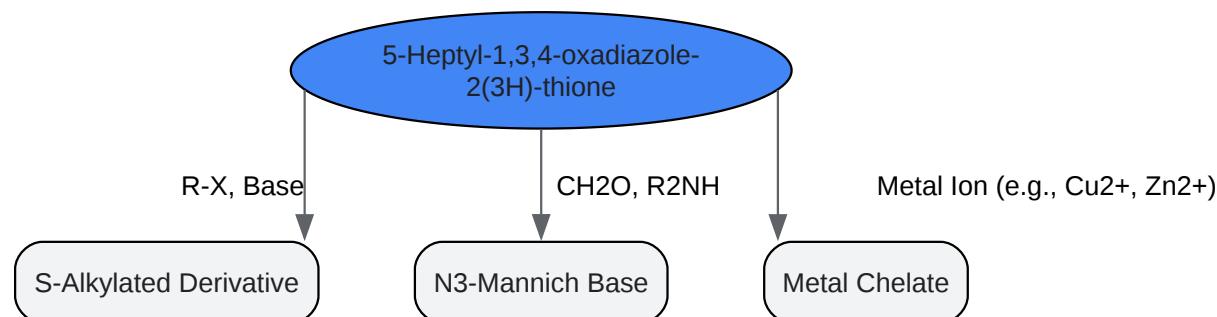
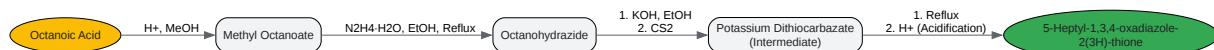
Caption: Thione-thiol tautomeric equilibrium of the title compound.

General Synthesis Protocol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones is a well-established process in heterocyclic chemistry.[\[14\]](#) The most common and reliable pathway involves the cyclization of an appropriate acid hydrazide with carbon disulfide. This multi-step synthesis provides a high-yield route to the target scaffold.

Experimental Workflow

- Step 1: Hydrazide Formation: The synthesis begins with a suitable carboxylic acid, octanoic acid in this case, which contains the required heptyl chain. The acid is first converted to its corresponding ester (e.g., methyl octanoate) via Fischer esterification. Subsequently, the ester is treated with hydrazine hydrate in an alcoholic solvent under reflux to yield the key intermediate, octanohydrazide. The nucleophilic attack by hydrazine on the ester's carbonyl carbon is the driving force for this conversion.
- Step 2: Ring Closure/Cyclization: The purified octanohydrazide is dissolved in an alcoholic solution of potassium hydroxide. Carbon disulfide (CS_2) is then added dropwise to the cooled solution. The reaction mixture is refluxed for several hours. During this step, the hydrazide and CS_2 react to form a dithiocarbazate salt intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the 1,3,4-oxadiazole ring.[\[17\]](#)[\[18\]](#)
- Step 3: Acidification and Isolation: Upon completion, the reaction mixture is cooled and acidified with a dilute mineral acid (e.g., HCl). The acidification protonates the potassium salt of the product, causing the **5-Heptyl-1,3,4-oxadiazole-2(3H)-thione** to precipitate out of the solution as a solid. The product can then be isolated by filtration, washed with water to remove inorganic salts, and purified by recrystallization from a suitable solvent like ethanol.



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